molecular formula C17H16ClNO5 B5588268 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate

2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate

Cat. No.: B5588268
M. Wt: 349.8 g/mol
InChI Key: OEMUZSROOLWRCL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with phenyl acetate under specific reaction conditions . The process may include steps such as:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Acetylation: Introduction of the acetate group.

Chemical Reactions Analysis

2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to a cascade of biochemical events .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[2-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-10(20)24-14-7-5-4-6-11(14)17(21)19-13-9-15(22-2)12(18)8-16(13)23-3/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMUZSROOLWRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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